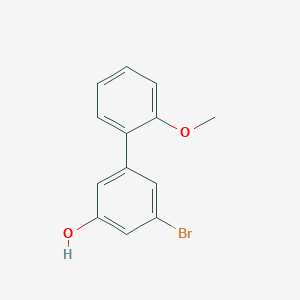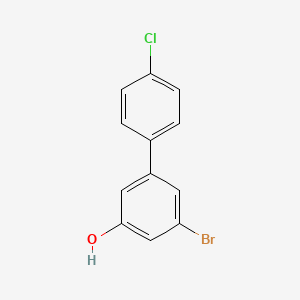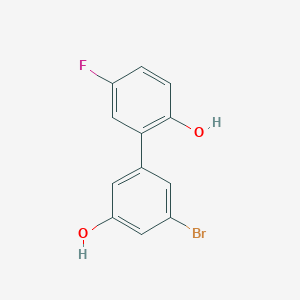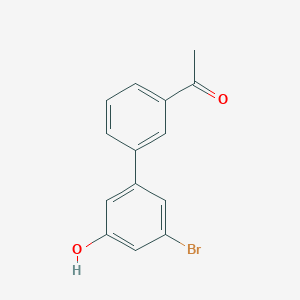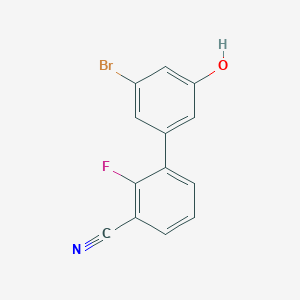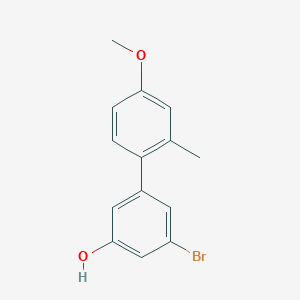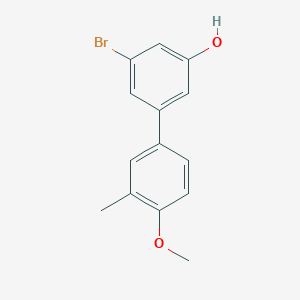
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-86°C and a boiling point of 250°C. Its chemical formula is C11H11BrO2 and it has a molecular weight of 253.12 g/mol. The compound has a strong odor and is slightly soluble in water. It is an important intermediate in the synthesis of a variety of compounds.
Mechanism of Action
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% acts as a strong electron-withdrawing group in organic synthesis reactions. It is also used as a catalyst in the synthesis of polymers. In addition, it is used as a sensitizer in photochemical reactions.
Biochemical and Physiological Effects
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic if ingested and may cause skin irritation if it comes into contact with skin. It should be handled with care and only used in a laboratory setting.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its high purity. It is 95% pure and can be used as a starting material for the synthesis of a variety of compounds. It is also relatively easy to handle and can be stored at room temperature. However, it is a toxic substance and should be handled with care. In addition, it is not soluble in water, so it may be difficult to use in certain experiments.
Future Directions
The future directions for 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% include further research into its biochemical and physiological effects. It could also be used in the synthesis of more complex compounds, such as heterocyclic compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions. Finally, it could be further studied for its potential applications in the field of nanotechnology.
Synthesis Methods
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methoxy-5-methylphenol with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and is complete in a few hours. The resulting product is a 95% pure compound.
Scientific Research Applications
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agricultural chemicals. It is also used as a reagent in organic synthesis reactions. In addition, it is used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions.
properties
IUPAC Name |
3-bromo-5-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVXHGOSYBHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686404 |
Source


|
| Record name | 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-39-6 |
Source


|
| Record name | 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

